rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrahydropyridine ring, which is substituted with allyl and butyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is the mammalian target of rapamycin (mTOR) pathway . This pathway plays a crucial role in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by increasing the phosphorylation of mTOR and its downstream targets . This interaction results in significant changes in the functional integrity of neural circuits .
Biochemical Pathways
The compound affects the mTOR pathway, leading to increased activity and function of mTOR . This results in the upregulation of synaptic AMPA receptor, which is crucial for synaptic plasticity and resilience to chronic stress .
Pharmacokinetics
It’s known that the compound and its metabolites readily cross the blood-brain barrier . More research is needed to fully understand its bioavailability and other pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include increased phosphorylation of mTOR and its downstream targets, leading to changes in neural circuits and potentially contributing to its antidepressant actions .
Action Environment
It’s known that the compound’s effects can be modulated by the frequency or chronicity of treatment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Allyl and Butyl Groups: The allyl and butyl groups are introduced through substitution reactions, often using reagents like allyl bromide and butyl lithium under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The allyl and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides (e.g., allyl bromide) and organometallic compounds (e.g., butyl lithium) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: This compound shares a similar tetrahydropyridine structure but differs in its specific substituents and stereochemistry.
(2S,6S)-Hydroxynorketamine: Another similar compound with different substituents and stereochemistry.
Uniqueness
rac-(2S,6S)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific combination of allyl and butyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,6S)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-3-5-8-12-10-6-9-11(13-12)7-4-2;/h4,6,10-13H,2-3,5,7-9H2,1H3;1H/t11-,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYSJCZSZAOAC-FXMYHANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCC(N1)CC=C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C=CC[C@@H](N1)CC=C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.